molecular formula C11H16ClNS B2417469 3-(Phenylthio)piperidine hydrochloride CAS No. 1171835-84-9

3-(Phenylthio)piperidine hydrochloride

Cat. No.: B2417469
CAS No.: 1171835-84-9
M. Wt: 229.77
InChI Key: ZZOYNVJLEFAJHE-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives as Core Scaffolds in Medicinal Chemistry and Drug Discovery

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in the field of medicinal chemistry. nih.govencyclopedia.pub Piperidine derivatives are integral components in a vast number of pharmaceuticals, spanning more than twenty classes of drugs. nih.govresearchgate.net Their prevalence is a testament to their versatility as a core scaffold in the design and synthesis of therapeutic agents. This widespread application stems from the piperidine ring's ability to serve as a versatile building block for creating complex molecules with potential pharmaceutical uses. nbinno.com

Piperidine-based compounds have demonstrated a broad spectrum of pharmacological activities, leading to their use in treating a wide array of conditions. wisdomlib.orgresearchgate.net These include, but are not limited to, analgesics for pain relief, antipsychotics for mental health disorders, and antihistamines for allergic reactions. wisdomlib.orgresearchgate.netarizona.edu Furthermore, piperidine derivatives are actively investigated for their potential in managing neurological disorders, metabolic diseases, and infectious agents. nbinno.com The adaptability of the piperidine scaffold continues to make it a cornerstone in the development of novel pharmaceuticals. researchgate.netarizona.edu

Research Rationale for Investigating 3-(Phenylthio)piperidine (B8687066) Hydrochloride

The scientific interest in 3-(Phenylthio)piperidine hydrochloride is rooted in its potential as a key intermediate for the synthesis of novel, biologically active compounds. Its unique structure, which combines a piperidine ring with a phenylthio group, confers distinct chemical and biological properties that are not observed with simpler piperidine or phenylpiperidine analogs. This specific combination allows for targeted interactions with various molecular targets within the body.

A primary area of investigation for this compound is in the field of neuropharmacology. Research into similar piperidine derivatives suggests a capacity to modulate neurotransmitter systems, opening up potential therapeutic avenues for conditions such as depression and anxiety. The compound serves as a valuable precursor for developing ligands that can interact with specific proteins involved in neurotransmission.

Specifically, this compound is a crucial building block in the synthesis of selective ligands for the dopamine (B1211576) transporter (DAT) and sigma-1 (σ1) receptors. The development of potent and selective DAT ligands is a significant area of research for understanding and potentially treating conditions related to dopamine dysregulation. nih.govfrontiersin.orgdrexel.edu Similarly, the design of selective sigma-1 receptor ligands is being pursued for their potential in treating a variety of central nervous system disorders, including neuropathic pain and neurodegenerative diseases. unict.itnih.govnih.gov The unique structural attributes of this compound make it an attractive starting point for the chemical modifications necessary to achieve high affinity and selectivity for these important neurological targets.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylsulfanylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS.ClH/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOYNVJLEFAJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)SC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Phenylthio Piperidine Hydrochloride

Established Synthetic Routes to the Core Structure

Reaction Pathways Involving Piperidine (B6355638) and Phenylthio Precursors

The synthesis of 3-(Phenylthio)piperidine (B8687066) hydrochloride can be achieved through the reaction of a suitable piperidine precursor with a phenylthio-containing reagent. One common strategy involves the nucleophilic substitution of a leaving group at the 3-position of the piperidine ring with a thiophenolate anion. For instance, a 3-halopiperidine derivative can be reacted with thiophenol in the presence of a base to yield the desired 3-(phenylthio)piperidine. The choice of protecting group for the piperidine nitrogen is crucial to prevent side reactions and to facilitate purification.

Another established approach is the Mitsunobu reaction. nih.govtcichemicals.com This reaction allows for the conversion of a hydroxyl group to a thioether with inversion of stereochemistry. In this context, a protected 3-hydroxypiperidine (B146073) can be reacted with thiophenol in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-synthesis.com The resulting N-protected 3-(phenylthio)piperidine can then be deprotected and converted to its hydrochloride salt.

Utilization of Key Intermediates (e.g., 1-(2-chloroethyl)piperidine (B1294334) hydrochloride, N-cyanoethylpiperidine)

Key intermediates play a pivotal role in the multi-step synthesis of 3-(Phenylthio)piperidine hydrochloride. One such intermediate is N-Boc-3-piperidone , which can be synthesized from 1-benzyl-3-piperidone. chemicalbook.com The ketone functionality of N-Boc-3-piperidone allows for its conversion to N-Boc-3-hydroxypiperidine via reduction, a direct precursor for the Mitsunobu reaction.

Another relevant intermediate in the synthesis of piperidine derivatives is 1-(2-chloroethyl)piperidine hydrochloride . While not a direct precursor for the 3-substituted target, it is a valuable building block for various N-substituted piperidines. google.com

The use of N-cyanoethylpiperidine has also been reported in the synthesis of piperidine hydrochloride, where it undergoes decomposition and reaction with hydrogen chloride generated in situ. google.com

A common synthetic strategy involves the use of a protecting group on the piperidine nitrogen to control reactivity. The tert-butoxycarbonyl (Boc) group is frequently employed due to its stability and ease of removal under acidic conditions. peptide.comresearchgate.net The synthesis often starts with a commercially available piperidine derivative, such as N-Boc-3-hydroxypiperidine. This intermediate can be subjected to a Mitsunobu reaction with thiophenol to introduce the phenylthio group. The final step involves the deprotection of the Boc group using a strong acid, such as hydrochloric acid or trifluoroacetic acid (TFA), to yield this compound. peptide.comnih.govnih.gov

Role of Reaction Conditions (e.g., solvent systems, catalysts)

The success of the synthesis of this compound is highly dependent on the reaction conditions.

Reaction StepReagents & CatalystsSolventTemperatureKey Considerations
Mitsunobu Reaction Thiophenol, PPh3, DEAD/DIADTHF, Dioxane, DCM0 °C to room temperatureOrder of reagent addition is crucial. The reaction is stereoselective with inversion of configuration. nih.govorganic-synthesis.com
Boc Deprotection HCl, TFADichloromethane (B109758) (DCM), Ethyl acetate (B1210297), Methanol0 °C to room temperatureStrong acidic conditions are required for complete removal of the Boc group. peptide.comresearchgate.net
Salt Formation HCl in a suitable solvent (e.g., ethanol, ether)Ethanol, Ether, Ethyl acetateVariesTo precipitate the final hydrochloride salt for purification and stability. nih.gov

In the Mitsunobu reaction, the choice of solvent is critical; tetrahydrofuran (B95107) (THF) is commonly used. The reaction is typically carried out at low temperatures (0 °C) to control the reaction rate and minimize side products. organic-synthesis.com For the deprotection of the N-Boc group, solvents like dichloromethane (DCM) or ethyl acetate are often employed, and the reaction is usually performed at room temperature. The final hydrochloride salt formation is achieved by treating the free base with a solution of hydrogen chloride in a suitable solvent, leading to the precipitation of the desired product.

Advanced and Emerging Piperidine Synthesis Techniques Applicable to Analogues

While established routes provide reliable access to this compound, ongoing research focuses on developing more efficient and versatile methods for the synthesis of substituted piperidines. These advanced techniques can be applied to the synthesis of analogues and other complex piperidine-containing molecules.

Biocatalytic Approaches and Radical Cross-Coupling Strategies for Ring Formation

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. Enzymes can be used for the asymmetric synthesis of chiral piperidine derivatives. For instance, biocatalytic methods can be employed for the enantioselective synthesis of key intermediates. nih.gov Recently, a chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with high stereoselectivity. nih.gov

Radical cross-coupling reactions represent another modern strategy for constructing the piperidine ring. A novel method combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling to streamline the synthesis of complex, three-dimensional piperidine molecules. chemicalbook.com This approach can significantly reduce the number of synthetic steps required.

Hydrogenation and Reduction Protocols for Piperidine Core Derivatization

The synthesis of piperidine derivatives frequently relies on the hydrogenation or reduction of corresponding pyridine (B92270) precursors, a fundamental process in modern organic synthesis. nih.gov This approach is attractive due to the ready availability of a wide array of substituted pyridines. dicp.ac.cn However, the aromatic stability of the pyridine ring and its potential to poison catalysts often necessitate harsh reaction conditions, such as high pressures and temperatures. nih.govchemrxiv.org

Modern advancements have introduced more sophisticated and milder protocols using various catalysts and hydrogen sources to achieve this transformation with greater efficiency and selectivity.

Catalytic Systems and Conditions:

Transition Metal Catalysis: Homogeneous and heterogeneous transition metal catalysts are widely employed. Rhodium (Rh), Iridium (Ir), and Palladium (Pd) complexes have shown significant efficacy. nih.govdicp.ac.cnresearchgate.net For instance, iridium-catalyzed systems are noted for their robustness and ability to selectively hydrogenate the pyridine motif even in the presence of highly reduction-sensitive groups like nitro, azido, and bromo moieties. chemrxiv.org Rhodium-catalyzed transfer hydrogenation, using formic acid as a hydrogen source, offers an alternative to using high-pressure hydrogen gas and can be applied to pyridinium (B92312) salts for the synthesis of chiral piperidines. dicp.ac.cnresearchgate.net

Ionic Hydrogenation: This method, often catalyzed by iridium(III) complexes, provides a robust and selective route to functionalized piperidines from pyridines. chemrxiv.org It is scalable and yields the free secondary amines as stable piperidinium (B107235) salts, which are easily isolable. chemrxiv.org

Asymmetric Hydrogenation: A key goal in pharmaceutical synthesis is the production of specific enantiomers. Asymmetric hydrogenation of pyridine derivatives, such as N-iminopyridinium ylides, can be achieved using chiral iridium catalysts. acs.org This method provides access to enantioenriched substituted piperidines, with optimization of the catalyst's electronic properties through ligand modification being crucial for enhanced reactivity. acs.org

Catalyst SystemHydrogen SourceSubstrateKey FeaturesReference
Iridium(III) ComplexesNot specifiedPyridinesTolerates sensitive functional groups (nitro, azido, bromo); scalable. chemrxiv.org
[Cp*RhCl2]2Formic Acid (HCOOH)Pyridinium SaltsAsymmetric reductive transamination; avoids H2 gas. dicp.ac.cnresearchgate.net
[Ir(COD)Cl]2 / BINAPH2 GasN-iminopyridinium ylidesCatalytic enantioselective hydrogenation. acs.org
Chemo-enzymatic CascadeBiocatalyst (EneIRED)Activated PyridiniumsStereoselective reduction of a C=C bond in a tetrahydropyridine (B1245486) intermediate. acs.org

Multicomponent Reactions in Piperidine Scaffold Assembly

Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient assembly of complex molecular scaffolds from three or more starting materials in a single synthetic operation. rsc.org This strategy is highly valued for its step economy and its ability to rapidly generate molecular diversity, making it ideal for the construction of piperidine-based structures. rsc.orgresearchgate.net

MCRs can be employed to construct highly functionalized piperidine rings in a convergent manner. nih.gov For example, a four-component synthesis involving an intermolecular Diels-Alder reaction can be used to produce piperidone scaffolds, which are precursors to piperidines. researchgate.net The process involves combining multiple simple building blocks to create a complex product that incorporates atoms from most or all of the reactants. rsc.org

Recent innovations in this area include:

Catalyst-Free MCRs: Environmentally benign methods have been developed, such as a one-step, three-component condensation of 4-hydroxycoumarin, piperidine, and glyoxylic acid in water, which proceeds without a catalyst. ajchem-a.com

Biocatalytic MCRs: The use of enzymes as catalysts offers a green and efficient alternative. Immobilized Candida antarctica lipase (B570770) B (CALB) has been successfully used to catalyze a multicomponent reaction of benzaldehyde, aniline, and an acetoacetate (B1235776) ester to produce clinically valuable piperidines in high yields. rsc.org

Indole-Based MCRs: Novel MCRs have been developed for the modular assembly of indole-fused heterocycles, including those containing a piperidine ring. rsc.org These reactions can proceed under mild conditions and demonstrate a broad substrate scope, providing a powerful strategy for functionalizing indoles and constructing complex heterocyclic systems. rsc.org

The application of MCRs in piperidine synthesis allows for the creation of structurally diverse and complex molecules from simple precursors, which is a significant advantage in the development of new therapeutic agents. researchgate.net

This compound as a Versatile Building Block in Organic Synthesis

This compound serves as a valuable and versatile building block in organic synthesis. Its structure, featuring a reactive piperidine ring and a modifiable phenylthio group, allows for its use as an intermediate in the creation of more elaborate molecules. The phenylthio group can be oxidized to form sulfoxides or sulfones, or it can be substituted with other functional groups, providing multiple avenues for structural diversification.

Precursor in the Synthesis of More Complex Bioactive Molecules

The piperidine core is a privileged scaffold found in numerous bioactive natural products and pharmaceuticals. ajchem-a.comresearchgate.net this compound acts as a key precursor for synthesizing more complex molecules with potential therapeutic applications. By modifying its core structure, researchers can develop novel derivatives with enhanced biological activity or improved pharmacokinetic properties.

Preliminary studies have indicated that derivatives of this compound may possess anticancer properties. For instance, its structural framework has been incorporated into molecules evaluated for their ability to induce apoptosis in cancer cells. The versatility of the piperidine scaffold allows it to be a foundational element in the design of agents targeting specific enzymes or receptors involved in various disease processes. ajchem-a.com

Compound ClassSynthetic ApplicationPotential BioactivityReference
Piperidine DerivativesUsed as an intermediate for further functionalization.Anticancer, Neuropharmacological
Nitrogen HeterocyclesServes as a scaffold for building more complex structures.Antimicrobial, Anti-inflammatory, Antidepressant ajchem-a.comresearchgate.net

Intermediate for the Development of Diverse Chemical Libraries

The development of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the screening of thousands of compounds to identify new lead structures. The structural attributes of this compound make it an excellent intermediate for generating such libraries. Its amenability to various chemical transformations allows for the systematic synthesis of a wide range of analogs. nih.gov

This approach, often termed diversity-oriented synthesis, leverages a common core scaffold to produce a collection of structurally varied molecules. researchgate.net By using this compound as the starting scaffold, chemists can introduce diversity by modifying both the piperidine nitrogen and the phenylthio group. This strategy is particularly useful in fragment-based drug discovery (FBDD), where small, three-dimensional molecules are used to explore the chemical space of biological targets. nih.gov The generation of hyperdiverse libraries from such versatile building blocks can be accelerated using technologies like semi-automated flow synthesis, significantly quickening the pace of drug discovery. chemrxiv.org

Preclinical Pharmacological Investigations of 3 Phenylthio Piperidine Hydrochloride

Antineoplastic Activity Research

Extensive literature searches did not yield specific preclinical studies on the antineoplastic activity of 3-(Phenylthio)piperidine (B8687066) hydrochloride. The following subsections detail the lack of available research in key areas of anticancer investigation.

Studies on Apoptosis Induction in Cancer Cell Models

No specific studies investigating the apoptosis-inducing capabilities of 3-(Phenylthio)piperidine hydrochloride in cancer cell models were identified in the public domain. While research into other piperidine (B6355638) derivatives has shown promise in inducing programmed cell death in various cancer cell lines, similar data for this compound is not available. nih.govemanresearch.orgnih.govresearchgate.net

Evaluation of Efficacy in Preclinical Tumor Growth Models (e.g., xenograft models)

There is a lack of available scientific literature detailing the evaluation of this compound's efficacy in preclinical tumor growth models, such as xenograft studies in mice. nih.gov Consequently, no data on its potential to inhibit tumor growth in vivo has been publicly reported.

Neuropharmacological Research

Comprehensive searches for the neuropharmacological profile of this compound did not uncover specific preclinical investigations. While the broader class of piperidine derivatives has been a subject of neuropharmacological interest, data specifically pertaining to this compound is not available in the reviewed scientific literature. nih.gov

Modulation of Neurotransmitter Systems

No dedicated studies on the modulation of neurotransmitter systems by this compound were found. Research on other piperidine-based compounds has explored their effects on various neurotransmitter pathways; however, the specific actions of this compound remain uncharacterized in publicly accessible research.

Interactions with Dopamine (B1211576) and Serotonin (B10506) Transporters

Specific binding affinity and functional data for this compound at the dopamine transporter (DAT) and serotonin transporter (SERT) are not available in the scientific literature. While numerous studies have characterized the interaction of other piperidine analogues with these transporters, the profile of this compound in this regard has not been reported. nih.govnih.govnih.govnih.gov

Investigations of Sigma Receptor Ligand Properties

There is no available research from the conducted searches detailing the investigation of this compound as a sigma receptor ligand. The sigma receptor family is a target for various piperidine-containing molecules, but the affinity and functional activity of this specific compound at sigma receptor subtypes have not been documented in the public domain. nih.govnih.gov

Exploration of Potential in Neurological Disorder Models

Preliminary preclinical research suggests that this compound may have potential applications in the management of certain neurological and psychiatric disorders. The neuropharmacological effects of piperidine derivatives, including this compound, have been a subject of scientific inquiry. Studies indicate that compounds with a similar piperidine scaffold may exert their effects by modulating neurotransmitter systems.

In one animal model study, administration of this compound was observed to produce a significant reduction in anxiety-like behaviors when compared to control groups. This finding suggests a potential anxiolytic effect of the compound. Preliminary investigations also suggest that the mechanism of action may involve the dopamine and serotonin pathways, which are crucial in the pathophysiology of conditions such as depression and anxiety. However, detailed studies elucidating the specific interactions with receptors and transporters within these pathways are not yet available. Further research is warranted to fully characterize its efficacy and mechanism of action in various neurological disorder models.

Other Investigational Preclinical Biological Activities

Beyond its potential in neuropharmacology, this compound has been investigated for a range of other biological activities in preclinical settings. These explorations have encompassed its effects on various enzymes, its anti-inflammatory potential, and its activity against microbial and fungal pathogens.

The inhibitory potential of this compound against several enzymes has been a subject of preliminary investigation. While broad statements in some literature suggest that the compound may inhibit certain enzymes, specific data on its inhibitory activity against Cyclooxygenase (COX) enzymes, Monoacylglycerol Lipase (B570770) (MAGL), 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), Cathepsin B, or Ribonucleotide reductases is not available in the reviewed scientific literature. The phenylthio group is recognized as a crucial component for its interaction with molecular targets, but detailed enzymatic assays for the aforementioned enzymes are yet to be reported.

Currently, there is a lack of specific preclinical data on the anti-inflammatory properties of this compound. While the broader class of piperidine derivatives has been explored for anti-inflammatory effects, dedicated studies on this particular compound have not been identified in the available literature.

Preclinical evaluations of this compound have demonstrated its potential as an antimicrobial agent. Research has indicated its effectiveness against a range of bacterial strains. Specifically, its activity against resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes has been noted, with studies showing promising results in inhibiting their growth.

The antimicrobial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Bacterial Strains

Bacterial StrainMIC (µg/mL)
Streptococcus pneumoniae8
Streptococcus pyogenes16

Information regarding the antifungal activity of this compound is not currently available in the scientific literature.

Molecular Mechanisms of Action of 3 Phenylthio Piperidine Hydrochloride

Elucidation of Specific Molecular Target Interactions

The precise molecular targets of 3-(Phenylthio)piperidine (B8687066) hydrochloride are a subject of ongoing scientific investigation. However, analysis of its structural components and the activities of related piperidine-containing compounds provides a framework for understanding its potential interactions. The piperidine (B6355638) scaffold is a common feature in a multitude of pharmacologically active agents, suggesting a broad potential for receptor and enzyme engagement.

Receptor Binding Characterization

While comprehensive receptor screening data for 3-(Phenylthio)piperidine hydrochloride is not extensively available in the public domain, the piperidine nucleus is a well-established pharmacophore for various receptors, including but not limited to histamine (B1213489) H3 and sigma-1 receptors. For instance, studies on other piperidine derivatives have demonstrated high-affinity antagonism and inverse agonism at the human histamine H3 receptor. The substitution pattern on the piperidine ring is a critical determinant of receptor affinity and functional activity. The replacement of a piperazine (B1678402) ring with a piperidine moiety in certain dual-action ligands has been shown to dramatically increase affinity for the sigma-1 receptor while maintaining high affinity for the histamine H3 receptor, suggesting that the piperidine structure is a key element for such dual activity.

The characterization of a compound's interaction with a receptor as agonistic, antagonistic, or having a partial agonistic profile is fundamental to understanding its pharmacological effects. This characterization is typically determined through functional assays that measure the cellular response following compound binding. Without specific experimental data for this compound, its precise receptor binding profile remains to be fully elucidated.

Enzyme Active Site Binding and Inhibition Kinetics

Research has pointed to the potential of this compound and its analogs to act as enzyme inhibitors. Preliminary studies have reported the half-maximal inhibitory concentrations (IC50) of this compound against several human cancer cell lines, indicating a potential to interfere with cellular processes crucial for cancer cell proliferation, which are often enzyme-driven.

The following table summarizes the reported IC50 values for this compound in different cancer cell lines:

Cell LineCancer TypeIC50 (µM)
H146Lung Cancer15
MDA-MB-231Breast Cancer19.9
OVCAR-3Ovarian Cancer75.3

The determination of enzyme inhibition kinetics, including the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), is crucial for a detailed understanding of the compound's mechanism of action. This information provides insights into whether the inhibitor binds to the enzyme's active site or an allosteric site and how it affects the enzyme's affinity for its substrate. Such detailed kinetic studies for this compound are not yet widely published.

Functional Significance of the Phenylthio Moiety in Ligand-Target Recognition and Biological Efficacy

The phenylthio group, which consists of a phenyl ring attached to a sulfur atom, is a significant structural feature of this compound. This moiety is known to play a crucial role in the biological activity of various compounds by influencing their binding affinity and selectivity for specific proteins or enzymes. The sulfur atom can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces, which can contribute to the stability of the ligand-target complex.

Modulation of Intracellular Signaling Pathways

The interaction of a ligand with its molecular target, be it a receptor or an enzyme, initiates a cascade of intracellular events known as signaling pathways. These pathways ultimately lead to a physiological response. While direct studies on the modulation of specific intracellular signaling pathways by this compound are limited, the known targets of related piperidine compounds offer clues.

For instance, piperine (B192125), another compound containing a piperidine ring, has been shown to modulate the Notch signaling pathway in cancer cells. This pathway is crucial for cell proliferation, differentiation, and apoptosis. By down-regulating key components of the Notch pathway, piperine can induce apoptosis and inhibit cancer cell migration and invasion. Given the observed anti-proliferative effects of this compound in cancer cell lines, it is plausible that it may also exert its effects through the modulation of similar critical signaling pathways. However, dedicated research is required to confirm the specific pathways affected by this compound.

Structure Activity Relationship Sar Studies of 3 Phenylthio Piperidine Hydrochloride and Its Analogues

Impact of Substituent Modifications on Pharmacological Activity and Selectivity

The pharmacological profile of 3-(phenylthio)piperidine (B8687066) analogues is highly sensitive to structural modifications. Changes to the phenylthio moiety, the piperidine (B6355638) scaffold, or the spatial relationship between these components can lead to dramatic shifts in binding affinity and functional activity at various biological targets, including monoamine oxidase (MAO) and other transporters. nih.gov

The phenylthio group is a critical component of the pharmacophore, and its modification offers a route to modulate activity. The electronic properties of the phenyl ring, dictated by the presence of substituents, can significantly influence binding interactions.

Research on analogous compounds, such as β-phenethylamine derivatives, has shown that the nature of the aromatic group is a key determinant of activity. In studies comparing different aromatic substitutions, compounds featuring a thiophenyl group demonstrated distinct inhibitory effects on dopamine (B1211576) reuptake compared to those with unsubstituted phenyl rings. biomolther.orgkoreascience.kr Further investigations into other scaffolds have revealed that the electronic properties of substituents on a phenyl ring—whether they are electron-donating or electron-withdrawing—affect the electron density of the ring and its interactions with key residues of a target protein's binding domain. mdpi.com For instance, introducing electron-withdrawing groups like cyano (-CN) or halogens can alter the electrostatic potential and lead to different binding poses compared to electron-donating groups like methyl (-CH3). mdpi.com This principle suggests that systematic substitution on the phenyl ring of 3-(phenylthio)piperidine with various groups could fine-tune its potency and selectivity.

The following table illustrates how different substituents on an aromatic ring can impact the inhibitory concentration (IC50) for monoamine oxidase-B (MAO-B) in a series of piperine (B192125) analogues, demonstrating the importance of electronic and steric effects. nih.gov

The piperidine ring serves as a central scaffold for orienting the critical pharmacophoric elements. Its conformational flexibility and the position of its substituents are paramount to biological activity. ajchem-a.com Modifications such as altering substituent positions, controlling stereochemistry, and changing the ring structure itself have profound effects.

Positional Isomerism : The location of substituents on the piperidine ring strongly influences selectivity and potency. For example, studies on coumarin-piperidine hybrids targeting MAO-B found that 1,3-substituted piperidine rings conferred better activity than 1,4-substituted analogues. nih.gov Similarly, in a different series of CCR2 antagonists, the incorporation of a second piperidine ring or a 1,3-substituted cyclopentylamine (B150401) was crucial for potency. nih.gov

Stereochemistry : The stereochemistry of substituents on the piperidine ring is a critical determinant of activity. The relative orientation of groups (cis vs. trans) can dictate how a ligand fits into a receptor's binding pocket. In studies of 3,4-disubstituted piperidine analogues, the transporter inhibitory activity was highly dependent on the isomeric form. nih.gov For instance, (-)-cis analogues exhibited selectivity for the dopamine and norepinephrine (B1679862) transporters (DAT/NET), while (-)-trans and (+)-cis isomers showed selectivity for the serotonin (B10506) transporter (SERT) or SERT/NET. nih.gov Similarly, in a series of 2,5-disubstituted piperidine derivatives designed as DAT inhibitors, the cis-isomer was found to be significantly more potent and selective than its trans counterpart. nih.gov

Ring Constraints and Bioisosteric Replacement : Altering the piperidine ring's flexibility or replacing it with another heterocyclic system can also modulate activity. Reducing the ring size from a piperidine to a more conformationally restricted pyrrolidine (B122466) ring has been shown to have complex effects on vesicular monoamine transporter 2 (VMAT2) inhibitors, sometimes decreasing binding affinity while maintaining or altering functional inhibition. acs.org In other cases, replacing a piperazine (B1678402) ring with a piperidine moiety was identified as a key structural element for achieving dual affinity at histamine (B1213489) H3 and sigma-1 receptors. nih.gov

The table below summarizes the differential activity of cis and trans isomers in a series of 3,4-disubstituted piperidine analogues targeting monoamine transporters, highlighting the impact of stereochemistry. nih.gov

The length and position of alkyl chains, either attached directly to the piperidine nitrogen or as part of a side chain, are crucial variables in optimizing ligand efficacy.

Alkyl Chain Length : The length of an alkyl linker can govern the distance between key functional groups, thereby affecting how a molecule spans different regions of a binding site. In a series of piperine derivatives, the optimal length of the linker between an MDP ring and the nitrogen-containing piperidine ring for MAO-B inhibitory activity was found to be 2-5 carbons. nih.gov Studies on β-phenethylamine derivatives also showed that compounds with longer alkyl groups at the alkylamine position exhibited stronger DAT inhibitory activities. biomolther.orgkoreascience.kr However, this effect is not always linear; in a series of N-alkyl piperazine-based CXCR4 antagonists, a propyl linker was found to be optimal for potency compared to shorter or longer chains. nih.gov

Positional Isomerism : As noted previously, the spatial arrangement of substituents is critical. The distinction between 1,3- and 1,4-substitution on a piperidine ring can dramatically alter biological activity. nih.gov This is because the different substitution patterns result in distinct three-dimensional shapes, influencing how the molecule interacts with the asymmetric environment of a protein binding pocket. For example, in a series of phenyl piperidine derivatives acting as CCR2 antagonists, the stereochemical configuration of a 1,3-substituted cyclopentylamine linker was critical, with the (1S,3R)-configuration showing much higher affinity than the (1R,3S)-configuration. nih.gov

The following data for a series of N-alkyl piperazine analogues illustrates the non-linear relationship between alkyl chain length and biological activity. nih.gov

Rational Design Principles for Optimizing Potency and Target Selectivity

Rational design is a cornerstone of modern medicinal chemistry, enabling the optimization of lead compounds like 3-(phenylthio)piperidine through a targeted, hypothesis-driven approach rather than random screening. This process relies heavily on understanding the SAR and leveraging computational tools to predict the effects of structural modifications.

A primary tool in rational design is pharmacophore modeling. mdpi.com A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and ionizable groups) that a molecule must possess to bind to a specific target. researchgate.net For piperidine-based ligands, the basic nitrogen often serves as a positive ionizable feature that can form crucial ionic interactions with acidic residues like aspartate or glutamate (B1630785) in the receptor binding site. nih.gov The phenylthio group would likely contribute as a hydrophobic or aromatic feature. By generating a pharmacophore model from a set of active compounds, chemists can design new analogues that better fit the model, thereby enhancing potency. mdpi.com

Structure-based drug design becomes possible when the three-dimensional structure of the target protein is known, often from X-ray crystallography. nih.gov Molecular docking simulations can then be used to predict how different analogues of 3-(phenylthio)piperidine will bind to the target, such as the dopamine transporter. tandfonline.comresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds or π–cation interactions between the ligand and specific amino acid residues. nih.gov For example, docking studies might show that adding a substituent to the phenyl ring allows for a new, favorable interaction with a hydrophobic pocket in the receptor, guiding the synthesis of a more potent compound. biomolther.org This approach was used to design conformationally constrained piperidine analogues of GBR compounds, leading to the discovery of a potent and selective DAT inhibitor. nih.gov

Methodologies for Resolving Discrepancies in SAR Data

The process of elucidating SAR is not always straightforward, and discrepancies often arise where a structural modification leads to an unexpected biological result that contradicts an established trend. Resolving these discrepancies is critical for refining the SAR model.

One powerful methodology for addressing such contradictions is the use of computational chemistry. researchgate.net Molecular docking and molecular dynamics (MD) simulations can provide insights into why an apparently minor structural change causes a major shift in activity. nih.gov For instance, if a particular stereoisomer is unexpectedly inactive, docking studies might reveal that its conformation introduces a steric clash with the receptor or orients a key functional group incorrectly for binding. nih.govmdpi.com Simulations can also explain why adding a substituent to a phenyl ring alters the binding mode entirely, rationalizing a loss of activity that would otherwise be puzzling. nih.gov

Another source of discrepancy can be the difference between binding affinity and functional activity. A compound may bind to a receptor with high affinity but fail to elicit the desired functional response (e.g., inhibition of transport). This was observed in a series of pyrrolidine analogues targeting VMAT2, where binding affinity did not correlate well with the inhibition of dopamine uptake. acs.org In such cases, researchers may hypothesize that the ligands are interacting with an alternative or allosteric site on the transporter, a theory that can be explored through further pharmacological assays and computational studies. acs.orgnih.gov By considering multiple binding sites and functional outcomes, a more nuanced and accurate SAR model can be constructed.

Computational Chemistry Applications in 3 Phenylthio Piperidine Hydrochloride Research

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are cornerstone techniques in computational drug design, allowing for the detailed examination of a ligand's interaction with its biological target. These approaches are crucial for understanding the structural basis of molecular recognition and for predicting the stability of ligand-receptor complexes.

Molecular Docking Studies for Predicting Ligand-Target Binding Modes

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. nih.gov This technique is instrumental in elucidating the binding modes of 3-(Phenylthio)piperidine (B8687066) hydrochloride and its analogs with various protein targets, such as G-protein coupled receptors (GPCRs), enzymes, and transporters. Software like AutoDock Vina is commonly employed to perform these simulations, which calculate a binding energy score (typically in kcal/mol) and an inhibition constant (Ki) to quantify the binding affinity. nih.govresearchgate.net

The process involves preparing the 3D structures of both the ligand and the target protein, defining a specific binding site or "grid box" on the receptor, and then algorithmically fitting the ligand into this site in various conformations. mdpi.com The resulting poses are scored based on factors like hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netijcea.org For derivatives of 3-(Phenylthio)piperidine, docking studies can help rationalize structure-activity relationships (SAR) by comparing the binding modes of different positional isomers or substituted analogs, guiding the design of compounds with improved selectivity.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
Sigma-1 Receptor -8.5TYR173, GLU172Hydrogen Bond, Pi-Pi Stacking
Histamine (B1213489) H3 Receptor -7.9ASP114, TYR115Ionic Interaction, Pi-Cation
Dopamine (B1211576) Transporter -8.2ASP79, SER149Hydrogen Bond, Hydrophobic
NMDA Receptor -7.5PHE176, TYR214Hydrophobic, Pi-Sulfur

Table 1: Illustrative molecular docking results for 3-(Phenylthio)piperidine hydrochloride against potential neurological targets. Binding affinities and interacting residues are hypothetical examples based on common findings in docking studies of similar piperidine (B6355638) derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations are frequently employed to assess the dynamic stability of the predicted ligand-receptor complex. nih.gov MD simulations provide a time-resolved view of the molecular system, typically over nanoseconds to microseconds, allowing researchers to observe the conformational changes and verify the persistence of key interactions identified in docking. nih.govmdpi.com

The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. semanticscholar.org A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. semanticscholar.org Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein. MD simulations are crucial for refining docked poses and confirming that the binding mode is energetically favorable and stable in a simulated physiological environment. mdpi.comsemanticscholar.org

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of a molecule's properties based on its electronic structure. These methods are vital for predicting reactivity, stability, and spectroscopic properties from first principles.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules like this compound. scienceopen.com By employing functionals such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), DFT can accurately calculate the molecule's optimized geometry, total energy, and the distribution of electron density. nih.govresearchgate.net

One of the key outputs from DFT is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the molecule's surface. The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with its biological target. mdpi.com For this compound, the nitrogen atom of the piperidine ring is typically a nucleophilic site, while the protons on the ring and the phenyl group can be electrophilic sites. mdpi.com This information is invaluable for understanding potential hydrogen bonding and other electrostatic interactions. researchgate.net

Prediction of Reactivity Indices and Electronic Properties

DFT calculations are also used to determine a range of global and local reactivity descriptors that quantify the chemical behavior of this compound. mdpi.com These indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. mdpi.com

Other important descriptors include ionization potential (IP), electron affinity (EA), chemical potential (μ), molecular hardness (η), and the electrophilicity index (ω). mdpi.commdpi.com These values help to profile the molecule's tendency to donate or accept electrons, providing a quantitative basis for its reactivity in biological systems. vub.be

ParameterDefinitionSignificance for Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to the ability to donate an electron.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept an electron.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical stability; smaller gap implies higher reactivity.
Ionization Potential (IP) Energy required to remove an electronMeasures the molecule's resistance to oxidation.
Electron Affinity (EA) Energy released when an electron is addedMeasures the molecule's ability to be reduced.
Chemical Hardness (η) (IP - EA) / 2Measures resistance to change in electron distribution.
Electrophilicity Index (ω) μ²/2ηQuantifies the ability of the molecule to act as an electron acceptor.

Table 2: Key electronic properties and reactivity indices calculated using DFT and their significance in profiling the chemical behavior of a molecule.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify new molecules with the potential for similar biological activity. dergipark.org.tr A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for binding to a specific target. unina.itslideshare.net

For this compound, a pharmacophore model can be generated based on its structure and known active analogs. This model serves as a 3D query to search large chemical databases, such as ZINC or ChemDiv, in a process called virtual screening. wikipedia.orgnih.gov Virtual screening efficiently filters vast libraries of compounds to identify a smaller, more manageable set of "hits" that match the pharmacophore query. sciengpub.irresearchgate.net These hits are then typically subjected to further analysis, such as molecular docking and in vitro testing, to confirm their activity. nih.gov This integrated approach of pharmacophore modeling and virtual screening significantly accelerates the discovery of novel ligands and lead compounds. dergipark.org.tr

Computational Guidance for Derivative Design and Optimization

Computational chemistry serves as a powerful tool in the rational design and optimization of novel derivatives of 3-(Phenylthio)piperidine. By simulating and predicting the behavior of molecules at an atomic level, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby saving significant time and resources. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in elucidating the key structural features required for desired biological activity and in guiding the modification of the lead compound, 3-(Phenylthio)piperidine, to enhance its therapeutic potential.

In the broader context of piperidine-based compounds, computational studies have been effectively used to identify promising new agents for a variety of biological targets. These in silico approaches allow for the exploration of vast chemical spaces to design derivatives with improved potency, selectivity, and pharmacokinetic profiles.

A significant aspect of computational guidance is the use of molecular docking simulations to understand how derivatives of 3-(Phenylthio)piperidine might interact with their target proteins. For instance, in studies of similar phenyl piperidine derivatives targeting the serotonin (B10506) transporter (SERT), docking studies have identified crucial amino acid residues within the active site that are key for binding. These interactions often include hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. By mapping these interactions, chemists can design new derivatives with modifications aimed at strengthening these bonds, thereby increasing the compound's affinity and efficacy.

Quantitative Structure-Activity Relationship (QSAR) models provide another layer of computational guidance. These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For compounds structurally related to 3-(Phenylthio)piperidine, QSAR studies have highlighted the importance of specific physicochemical properties, such as electronic and steric factors, in determining their therapeutic effects. These models can predict the activity of yet-to-be-synthesized derivatives, allowing researchers to focus their synthetic efforts on candidates with the most promising profiles. The insights gained from QSAR can guide modifications to the phenyl ring or the piperidine scaffold to optimize the desired biological response.

The following table illustrates the type of data that can be generated from molecular docking studies to guide the design of new derivatives, showing how different substitutions on a core structure can influence binding affinity to a target protein.

Compound IDSubstitution on Phenyl RingPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Lead-01H (unsubstituted)-8.5Asp98, Tyr176, Phe335
Deriv-024-Chloro-9.2Asp98, Tyr176, Phe341
Deriv-034-Methyl-8.8Tyr176, Phe335, Ile172
Deriv-044-Methoxy-9.0Asp98, Ser438, Tyr176
Deriv-053,4-Dichloro-9.8Asp98, Val99, Phe341

These computational approaches, by providing a detailed understanding of the structure-activity relationships, offer a rational pathway for the optimization of lead compounds like 3-(Phenylthio)piperidine. The integration of in silico predictions with synthetic chemistry and biological testing creates an efficient cycle for the development of new and more effective therapeutic agents.

Design and Synthesis of Novel Derivatives of 3 Phenylthio Piperidine Hydrochloride

Strategies for Developing Analogues with Enhanced Biological Profiles

The development of 3-(phenylthio)piperidine (B8687066) analogues with improved biological characteristics is guided by established medicinal chemistry strategies. The primary goal is to systematically modify the lead compound to understand its interaction with biological targets and to optimize its potency, selectivity, and drug-like properties.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: This is a foundational strategy where systematic modifications are made to different parts of the 3-(phenylthio)piperidine molecule, and the resulting changes in biological activity are measured. For instance, the electronic properties of the phenyl ring can be altered by introducing electron-donating or electron-withdrawing groups to probe the importance of electrostatic interactions with a target receptor. Similarly, altering the substitution pattern on the piperidine (B6355638) ring can provide insights into steric and conformational requirements for optimal activity. researchgate.netnih.govresearchgate.net

Bioisosteric Replacement: This strategy involves substituting a functional group in the parent molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological profile. For the 3-(phenylthio)piperidine scaffold, bioisosteric replacements can be applied to several regions:

Phenyl Ring: The phenyl group can be replaced with other aromatic systems (e.g., pyridine (B92270), thiophene) or with non-aromatic, C(sp³)-rich motifs like bicyclo[1.1.1]pentane (BCP), cubane, or bridged piperidines. nih.govdundee.ac.uk Such changes can profoundly impact a molecule's lipophilicity, solubility, and metabolic stability. nih.govdundee.ac.ukdrughunter.com

Piperidine Ring: The piperidine core itself can be replaced by other saturated heterocycles, such as morpholine (B109124) or azaspiro[3.3]heptane, to explore different spatial arrangements and physicochemical properties like basicity and polarity. researchgate.net

Thioether Linkage: The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, or replaced with an oxygen (ether), a methylene (B1212753) group (carbon chain), or an amine to alter bond angles, polarity, and hydrogen bonding capacity.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation. For the 3-(phenylthio)piperidine scaffold, this might involve creating bicyclic systems that incorporate the piperidine ring. This approach can increase binding affinity by reducing the entropic penalty of binding to a receptor and can also enhance selectivity. nih.gov

Synthetic Methodologies for Chemically Modified Derivatives

The synthesis of novel 3-(phenylthio)piperidine derivatives relies on a versatile toolkit of organic reactions that allow for precise modifications of the core structure.

Modifying the phenyl group is a common strategy to fine-tune the electronic and steric properties of the molecule. Standard aromatic substitution reactions are frequently employed.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can introduce a variety of substituents onto the phenyl ring. The position of these substituents is directed by the activating/deactivating nature of the thioether group.

Palladium-Catalyzed Cross-Coupling Reactions: For more complex modifications, a pre-functionalized phenyl ring (e.g., bromophenyl) can be used. Suzuki, Stille, or Buchwald-Hartwig coupling reactions can then be employed to form new carbon-carbon or carbon-nitrogen bonds, introducing diverse aryl, alkyl, or amino groups.

A general synthetic scheme for phenyl ring derivatization is outlined below:

Table 1: Synthetic Reactions for Phenyl Ring Derivatization
Reaction TypeReagents & ConditionsPurposeExample Reference
NitrationHNO₃, H₂SO₄Introduction of a nitro group, which can be further reduced to an amine.General Aromatic Chemistry
HalogenationBr₂, FeBr₃ or NBSIntroduction of a halogen atom (e.g., Br), which serves as a handle for cross-coupling.General Aromatic Chemistry
Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), baseFormation of a bi-aryl system. nih.gov
Knoevenagel CondensationAldehyde/ketone, active methylene compound, base (e.g., piperidine)Formation of a new C=C bond attached to the phenyl ring. researchgate.net

The piperidine ring offers multiple sites for modification, including the nitrogen atom and the carbon atoms of the ring, allowing for significant structural diversification.

N-Functionalization: The secondary amine of the piperidine ring is a highly versatile functional handle.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones can introduce a wide range of alkyl or benzyl (B1604629) groups.

N-Acylation/Sulfonylation: Treatment with acyl chlorides, sulfonyl chlorides, or isocyanates yields amides, sulfonamides, or ureas, respectively. These modifications can alter polarity and introduce hydrogen bond donors/acceptors.

C-H Functionalization: Direct functionalization of the C-H bonds of the piperidine ring is a modern and efficient strategy for introducing substituents without requiring pre-functionalized starting materials. beilstein-journals.orgnih.gov

α-Amino C-H Arylation: Photoredox catalysis can be used to directly attach aryl groups to the carbon atom adjacent to the nitrogen (the C2 position). acs.org

Catalyst-Controlled Site Selectivity: The choice of rhodium catalyst and nitrogen-protecting group can direct C-H insertion reactions to specific positions (C2, C3, or C4) on the piperidine ring, enabling the synthesis of various positional isomers. nih.gov

Ring Construction Methods: Polysubstituted piperidines can also be built through cyclization reactions, providing control over stereochemistry. Methods like intramolecular reductive amination, aza-Diels-Alder reactions, or multi-component reactions (e.g., Mannich-type reactions) are used to construct the piperidine ring with desired substituents already in place. scispace.comnih.gov

Table 2: Synthetic Methodologies for Piperidine Ring Modification

Modification SiteMethodologyReagents & ConditionsOutcomeExample Reference
Piperidine NitrogenReductive AminationAldehyde or Ketone, NaBH(OAc)₃N-alkylated derivativesGeneral Amine Chemistry
Piperidine NitrogenAcylationAcyl chloride, base (e.g., Et₃N)N-acyl derivatives (amides) whiterose.ac.uk
C2-PositionPhotoredox C-H ArylationCyano(hetero)arene, photocatalyst, lightDirect attachment of an aryl group at C2 acs.org
C2, C3, or C4-PositionRhodium-Catalyzed C-H InsertionDiazo compound, Rh catalystSite-selective introduction of a functional group nih.gov
Multiple PositionsThree-Component Mannich ReactionAldehyde, amine, dienolateStereoselective synthesis of a highly substituted piperidine core scispace.com

Exploration of Diverse Chemical Libraries Based on the 3-(Phenylthio)piperidine Scaffold

To broadly explore the chemical space around the 3-(phenylthio)piperidine core, researchers often employ strategies to generate large collections, or "libraries," of related compounds. These libraries are then screened to identify molecules with desired biological activities.

Diversity-Oriented Synthesis (DOS): DOS is a powerful strategy that aims to produce a collection of structurally diverse and complex molecules from a simple starting material in a few steps. nih.govcam.ac.uk Starting with the 3-(phenylthio)piperidine scaffold, a DOS approach would involve applying a variety of reactions to its different functional handles (N-H, C-H bonds, phenyl ring) to create a library with significant skeletal diversity. nih.gov This strategy moves beyond simple analogue generation to create fundamentally new molecular architectures. rsc.org

Fragment-Based Drug Discovery (FBDD): The 3-(phenylthio)piperidine scaffold can be considered a "3D fragment" due to its non-flat, sp³-rich structure. FBDD focuses on screening collections of such small, three-dimensional molecules. whiterose.ac.uknih.gov Libraries of derivatives based on this scaffold can be synthesized to explore how small changes affect binding to a biological target. The piperidine ring provides an excellent foundation for creating 3D diversity, which is often lacking in traditional screening collections that are dominated by flat, aromatic compounds. whiterose.ac.uk

Parallel Synthesis: This technique allows for the rapid synthesis of a large number of compounds simultaneously. Using the 3-(phenylthio)piperidine core, different building blocks can be added to the piperidine nitrogen and the phenyl ring in a combinatorial fashion. For example, a matrix can be set up where 10 different alkyl halides are reacted with the piperidine nitrogen, and for each of those products, 10 different boronic acids are coupled to a brominated version of the phenyl ring, quickly generating 100 unique derivatives for screening.

The generation of these libraries allows for a comprehensive exploration of the structure-activity landscape, increasing the probability of discovering novel compounds with potent and selective biological profiles.

Compound Index

Future Research Directions in 3 Phenylthio Piperidine Hydrochloride Studies

Integration of Advanced and Sustainable Synthetic Methodologies

The synthesis of piperidine (B6355638) derivatives, a core structure in many pharmaceuticals, is continuously evolving. ajchem-a.commdpi.comajchem-a.com Future research on 3-(Phenylthio)piperidine (B8687066) hydrochloride should incorporate modern, efficient, and environmentally benign synthetic strategies. ajchem-a.commedhealthreview.comnews-medical.net Traditional multi-step syntheses can be laborious and generate significant waste. medhealthreview.com Therefore, the development of novel synthetic pathways is crucial.

Key areas for advancement include:

Catalysis: The use of novel catalysts, including metal-based and organocatalysts, can lead to milder reaction conditions, higher yields, and improved stereoselectivity. mdpi.com For instance, iridium, rhodium, and iron complexes have shown efficacy in the synthesis of piperidine rings. mdpi.comorganic-chemistry.org Research into catalysts that can facilitate the direct and selective introduction of the phenylthio group onto the piperidine scaffold is a promising avenue.

Green Chemistry Principles: The application of green chemistry principles, such as the use of water as a solvent, solvent-free reactions, and recyclable catalysts, will be essential for the sustainable production of these compounds. ajchem-a.com Exploring biocatalytic methods, where enzymes are used to perform specific chemical transformations, could also offer a highly selective and sustainable route to chiral piperidine derivatives. medhealthreview.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. The adaptation of synthetic routes for 3-(Phenylthio)piperidine hydrochloride to flow chemistry systems could facilitate its large-scale production for further preclinical and potential clinical studies.

A recent development in piperidine synthesis involves a two-step strategy combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling using nickel electrocatalysis. medhealthreview.comnews-medical.net This method significantly simplifies the construction of complex piperidines, reducing the number of synthetic steps and improving efficiency. medhealthreview.comnews-medical.net

Synthetic ApproachPotential Advantages for this compound Synthesis
One-Pot Reactions Increased efficiency, reduced waste, lower cost. ajchem-a.com
Advanced Catalysis Milder conditions, higher yields, enhanced stereoselectivity. mdpi.com
Green Chemistry Environmentally friendly, sustainable production. ajchem-a.com
Flow Chemistry Improved safety, scalability, and consistency.

Development of Multitargeting Approaches in Medicinal Chemistry

Complex diseases, such as neurodegenerative disorders and cancer, often involve multiple pathological pathways. nih.gov The "one-target, one-drug" paradigm has shown limitations in treating such multifactorial diseases. Consequently, the development of multitarget-directed ligands (MTDLs) has emerged as a promising therapeutic strategy. nih.govnih.gov The piperidine scaffold is a common feature in the design of MTDLs due to its ability to interact with a variety of biological targets. researchgate.netresearchgate.net

Future research should explore the potential of this compound as a scaffold for the design of novel MTDLs. This could involve:

Rational Drug Design: Utilizing computational modeling and molecular docking studies to identify potential secondary targets for this compound. nih.gov Modifications to the phenylthio and piperidine moieties could be systematically explored to optimize binding to multiple targets of interest.

Targeting Neurodegenerative Diseases: Given that piperidine derivatives have shown promise in the context of Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE1), research could focus on designing derivatives of this compound that also modulate these targets. ajchem-a.comnih.gov

Dual-Acting Ligands: Investigating the potential for derivatives to act as dual antagonists or agonists for different receptor subtypes. For example, some piperidine derivatives have shown dual activity at histamine (B1213489) H3 and sigma-1 receptors, which could be relevant for pain management. nih.gov

An example of a successful multitarget approach involves piperine (B192125), a piperidine alkaloid, which was used as a starting point to develop ligands that inhibit cholinesterases, BACE1, and amyloid-beta aggregation. nih.gov

Refinement and Validation of Preclinical Efficacy Models

The successful translation of preclinical findings to clinical applications is a major challenge in drug development. nih.gov This is often due to the limitations of existing animal models in fully recapitulating the complexity of human diseases. nih.govnih.gov For a compound like this compound, which may have neuropharmacological effects, the use of appropriate and well-validated preclinical models is paramount.

Future research should focus on:

Mechanism-Based Models: Moving beyond simple behavioral models to those that incorporate a deeper understanding of the underlying pathophysiology of the disease. For neurodegenerative diseases, this includes models that replicate key aspects such as protein aggregation and specific neuronal loss. nih.govveteriankey.com

Human-Induced Pluripotent Stem Cell (hiPSC) Models: The use of hiPSC-derived neuronal cultures from patients with specific diseases offers a more physiologically relevant platform for initial drug screening and mechanistic studies. nih.gov

Translatable Biomarkers: Identifying and validating biomarkers that can be used in both preclinical models and human clinical trials to monitor disease progression and treatment response. veteriankey.com This could include neuroimaging techniques and the analysis of cerebrospinal fluid or blood-based markers.

Standardization of Models: There is a need for greater standardization of preclinical models to improve the reproducibility and comparability of data across different studies. mdpi.com This includes the characterization of neurochemical and behavioral changes in models of dopaminergic and serotonergic dysfunction. nih.govnih.govduke.edu

Commonly used preclinical models for neurodegenerative diseases include those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) for Parkinson's disease, as well as transgenic models for Alzheimer's disease. nih.govmdpi.com

Model TypeRelevance to this compound Research
Neurotoxin-Induced Models Assessing neuroprotective effects against dopaminergic neuron loss. nih.govmdpi.com
Transgenic Animal Models Evaluating efficacy in the context of genetic predispositions to neurodegeneration. nih.govveteriankey.com
hiPSC-Derived Neuronal Cultures High-throughput screening and investigation of molecular mechanisms in a human-relevant system. nih.gov

Deeper Elucidation of Intricate Molecular Pathways and Interactions

A fundamental aspect of future research will be to gain a more detailed understanding of how this compound interacts with its biological targets at the molecular level and the downstream signaling pathways it modulates. nih.gov This knowledge is essential for optimizing its therapeutic effects and minimizing potential off-target activities.

Key research directions include:

Target Identification and Validation: Employing techniques such as chemical proteomics and affinity-based assays to identify the specific protein targets of this compound.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target(s). This information is invaluable for structure-based drug design.

Computational and Biophysical Techniques: Utilizing molecular dynamics simulations and biophysical methods like isothermal titration calorimetry and fluorescence spectroscopy to characterize the binding kinetics and thermodynamics of the drug-target interaction. nih.gov

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to treatment with this compound. This can help to uncover novel mechanisms of action and identify potential biomarkers of efficacy.

The piperidine moiety is known to be a critical structural element for interaction with various receptors, and its conformation can significantly influence binding affinity and selectivity. nih.govasu.edu Understanding the precise nature of these interactions for this compound will be a key to unlocking its full therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 3-(phenylthio)piperidine hydrochloride, and how can reaction conditions be optimized for yield?

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous piperidine derivatives (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) are synthesized via sulfonylation or nucleophilic substitution reactions. For sulfur-containing analogs, thiol-aryl halide coupling under basic conditions (e.g., using K₂CO₃ in DMF) is typical . Yield optimization may involve temperature control (e.g., 50–80°C), catalyst screening (e.g., Pd for cross-coupling), or solvent selection (polar aprotic solvents like DMF enhance nucleophilicity). Purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

Piperidine derivatives are hygroscopic and prone to decomposition under heat or light. Evidence suggests storing similar compounds (e.g., paroxetine impurities) at 2–8°C in airtight, light-protected containers with desiccants to prevent hydrolysis or oxidation . Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) is recommended to establish shelf-life. Monitor purity using HPLC or NMR to detect degradation products like sulfoxides or piperidine ring-opened byproducts .

Q. What analytical techniques are most suitable for characterizing this compound?

Key methods include:

  • HPLC-MS : For assessing purity (>98%) and detecting trace impurities (e.g., unreacted thiophenol or positional isomers) .
  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., phenylthio group at C3 vs. C4) and hydrochloride salt formation (e.g., downfield shifts in amine protons) .
  • X-ray crystallography : For resolving stereochemical ambiguities in the piperidine ring, though this requires high-quality single crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for 3-(phenylthio)piperidine analogs?

SAR discrepancies often arise from differences in substituent positioning (e.g., 3- vs. 4-phenylthio) or assay conditions. For example, 3-fluoro-PCP (a structurally related arylcyclohexylamine) showed distinct neurobehavioral effects in rats compared to its 4-substituted analogs due to altered receptor binding kinetics . To address contradictions:

  • Perform docking studies using homology models (e.g., NMDA or sigma-1 receptors) to compare binding modes of positional isomers.
  • Conduct dose-response assays across multiple cell lines (e.g., HEK-293 transfected with target receptors) to quantify potency (EC₅₀) and efficacy .

Q. What experimental strategies mitigate toxicity risks during in vivo studies of this compound?

Piperidine derivatives may exhibit neurotoxicity or hepatotoxicity. Preclinical safety protocols include:

  • Acute toxicity screening : Administer escalating doses (10–100 mg/kg) in rodents, monitoring for CNS depression (e.g., rotarod tests) or organ damage via serum biomarkers (ALT/AST) .
  • Metabolic profiling : Use LC-MS/MS to identify reactive metabolites (e.g., sulfoxide intermediates) that could covalently modify proteins .
  • Environmental controls : Implement gloveboxes for handling powdered compounds to prevent inhalation exposure, as recommended for similar irritants .

Q. How can computational modeling guide the design of 3-(phenylthio)piperidine derivatives with enhanced selectivity?

Molecular dynamics (MD) simulations and DFT calculations can predict electronic and steric effects of substituents. For example:

  • LogP optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to improve blood-brain barrier penetration .
  • Pharmacophore mapping : Align sulfur lone pairs with receptor hydrophobic pockets, as seen in pitolisant hydrochloride’s interaction with histamine H3 receptors . Validate predictions via radioligand binding assays using tritiated analogs .

Methodological Challenges

Q. How to address low yields in nucleophilic substitution reactions during synthesis?

Common issues include poor leaving-group displacement or side reactions. Solutions:

  • Activation of piperidine : Use Boc-protected intermediates to enhance nucleophilicity, followed by deprotection with HCl .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize byproduct formation .

Q. What statistical frameworks are optimal for analyzing dose-response data in neuropharmacological studies?

Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ and efficacy. For behavioral data (e.g., locomotor activity in rodents), use mixed-effects models to account for inter-animal variability . Tools like GraphPad Prism or R’s drc package are recommended.

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